2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid
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Overview
Description
2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of both fluorine and trifluoromethylsulfonyl groups, which contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid is Endothelial Lipase (EL) . EL activity plays a significant role in High-Density Lipoprotein (HDL) metabolism and the development of atherosclerotic plaques .
Mode of Action
This compound acts as an inhibitor of Endothelial Lipase . By inhibiting EL, it can potentially regulate HDL metabolism and slow down the progression of atherosclerotic plaque development .
Biochemical Pathways
The compound affects the HDL metabolism pathway . By inhibiting Endothelial Lipase, it can alter the normal metabolism of HDL, which is crucial for the transport of cholesterol from tissues to the liver for excretion .
Result of Action
The inhibition of Endothelial Lipase by this compound can lead to changes in HDL metabolism and atherosclerotic plaque development . This could potentially be beneficial in the treatment of dyslipidemia-related cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorobenzoic acid with trifluoromethylsulfonyl chloride under suitable conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack.
Oxidation and Reduction Reactions: The trifluoromethylsulfonyl group can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the trifluoromethylsulfonyl group.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate or sodium hydroxide to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid can be compared with other fluorinated benzoic acids, such as:
2-Fluoro-5-(trifluoromethyl)benzoic acid: Lacks the sulfonyl group, which may result in different reactivity and biological activity.
3-Fluoro-5-(trifluoromethyl)benzoic acid: The position of the fluorine atom is different, which can affect the compound’s chemical properties and interactions.
2-Fluoro-5-(trifluoromethyl)aniline: Contains an amino group instead of a carboxylic acid, leading to different applications and reactivity.
The uniqueness of this compound lies in the presence of both fluorine and trifluoromethylsulfonyl groups, which impart distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethylsulfonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O4S/c9-6-2-1-4(3-5(6)7(13)14)17(15,16)8(10,11)12/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFWRMDDDQSMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1911981-32-2 |
Source
|
Record name | 2-fluoro-5-trifluoromethanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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